molecular formula C11H11N5O4 B279903 2-{2-OXO-2-[3-(1H-1,2,3,4-TETRAAZOL-1-YL)ANILINO]ETHOXY}ACETIC ACID

2-{2-OXO-2-[3-(1H-1,2,3,4-TETRAAZOL-1-YL)ANILINO]ETHOXY}ACETIC ACID

Cat. No.: B279903
M. Wt: 277.24 g/mol
InChI Key: OKEXZRDYEVDPLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-OXO-2-[3-(1H-1,2,3,4-TETRAAZOL-1-YL)ANILINO]ETHOXY}ACETIC ACID is a complex organic compound characterized by the presence of a tetraazole ring and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-OXO-2-[3-(1H-1,2,3,4-TETRAAZOL-1-YL)ANILINO]ETHOXY}ACETIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetraazole Ring: The tetraazole ring can be synthesized via cyclization reactions involving azides and nitriles under acidic or basic conditions.

    Attachment of the Aniline Moiety: The aniline derivative is introduced through nucleophilic substitution reactions, often using halogenated intermediates.

    Formation of the Ethoxyacetic Acid Moiety: This step involves the esterification or etherification of the intermediate compounds, followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Common industrial methods include:

    Batch Processing: Utilizing large-scale reactors to carry out the multi-step synthesis.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{2-OXO-2-[3-(1H-1,2,3,4-TETRAAZOL-1-YL)ANILINO]ETHOXY}ACETIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the aniline and tetraazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenated intermediates, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aniline or tetraazole derivatives.

Scientific Research Applications

2-{2-OXO-2-[3-(1H-1,2,3,4-TETRAAZOL-1-YL)ANILINO]ETHOXY}ACETIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-OXO-2-[3-(1H-1,2,3,4-TETRAAZOL-1-YL)ANILINO]ETHOXY}ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with Receptors: Affecting signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of specific genes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • {2-oxo-2-[3-(1H-pyridin-1-yl)anilino]ethoxy}acetic acid
  • {2-oxo-2-[3-(1H-imidazol-1-yl)anilino]ethoxy}acetic acid
  • {2-oxo-2-[3-(1H-triazol-1-yl)anilino]ethoxy}acetic acid

Uniqueness

2-{2-OXO-2-[3-(1H-1,2,3,4-TETRAAZOL-1-YL)ANILINO]ETHOXY}ACETIC ACID stands out due to the presence of the tetraazole ring, which imparts unique chemical and biological properties

Properties

Molecular Formula

C11H11N5O4

Molecular Weight

277.24 g/mol

IUPAC Name

2-[2-oxo-2-[3-(tetrazol-1-yl)anilino]ethoxy]acetic acid

InChI

InChI=1S/C11H11N5O4/c17-10(5-20-6-11(18)19)13-8-2-1-3-9(4-8)16-7-12-14-15-16/h1-4,7H,5-6H2,(H,13,17)(H,18,19)

InChI Key

OKEXZRDYEVDPLQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)COCC(=O)O)N2C=NN=N2

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)NC(=O)COCC(=O)O

Origin of Product

United States

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